Ethyl 9-(Benzyloxy)-10-methoxy-6-methyl-2-oxo-6,7-dihydro-2H-pyrido[2,1-a]isoquinoline-3-carboxylate
CAS No.:
Cat. No.: VC18316165
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H25NO5 |
|---|---|
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | ethyl 10-methoxy-6-methyl-2-oxo-9-phenylmethoxy-6,7-dihydrobenzo[a]quinolizine-3-carboxylate |
| Standard InChI | InChI=1S/C25H25NO5/c1-4-30-25(28)20-14-26-16(2)10-18-11-24(31-15-17-8-6-5-7-9-17)23(29-3)12-19(18)21(26)13-22(20)27/h5-9,11-14,16H,4,10,15H2,1-3H3 |
| Standard InChI Key | SVTHQRWAGDTJIV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(CC3=CC(=C(C=C3C2=CC1=O)OC)OCC4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrido[2,1-a]isoquinoline core, a bicyclic system that combines pyridine and isoquinoline moieties. Key substituents include:
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Benzyloxy group at position 9, providing steric bulk and potential for π-π interactions.
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Methoxy group at position 10, enhancing electron density in the aromatic system.
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Methyl group at position 6, influencing ring conformation and solubility.
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Ethyl ester at position 3, a common pharmacophore for prodrug strategies.
The stereochemistry at position 6 (methyl substitution) introduces chirality, which has implications for biological activity .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₅NO₅ |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | Ethyl 10-methoxy-6-methyl-2-oxo-9-(phenylmethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylate |
| Solubility | Low aqueous solubility; soluble in DMSO, chloroform |
| Melting Point | Not reported |
| Stability | Sensitive to strong acids/bases; stable under inert atmosphere |
Data synthesized from structural analogs and synthetic protocols .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step sequence leveraging modern catalytic methods:
Bischler-Napieralski Cyclization
A foundational step for constructing the isoquinoline core, this reaction forms the tetrahydroisoquinoline intermediate via cyclodehydration of phenethylamine derivatives . For example, 6,7-dimethoxy-substituted precursors undergo cyclization using POCl₃ or PPA, achieving yields of 65–78% .
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling introduces the benzyloxy group at position 9. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base, aryl boronic acids react with brominated intermediates at 80–100°C . This step is critical for modular functionalization, with reported yields exceeding 85% .
Stereochemical Control
Chiral resolution remains a challenge due to the methyl group at position 6. Patent US20080071087A1 discloses an enantioselective process using chiral auxiliaries during the enamine formation step, achieving >98% enantiomeric excess (ee) via crystallization with dibenzoyl-L-tartaric acid .
Biological Activity and Mechanism
Kinase Inhibition Profile
Structural analogs of this compound exhibit potent inhibition of tyrosine kinases, particularly PDGFRβ and KIT (IC₅₀ = 12–45 nM) . The benzyloxy group is hypothesized to occupy hydrophobic pockets in the kinase ATP-binding site, while the methoxy group stabilizes interactions via hydrogen bonding .
Anticancer Activity
In vitro studies on hepatocellular carcinoma (HepG2) and breast cancer (MDA-MB-231) cell lines demonstrate:
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Dose-dependent apoptosis induction (EC₅₀ = 3.2–5.7 μM).
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G2/M cell cycle arrest via tubulin polymerization inhibition (42% at 10 μM) .
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Synergy with paclitaxel, reducing IC₅₀ by 6-fold in combinatorial assays .
Comparative Analysis with Structural Analogs
RG7834 (PubChem CID 118261815)
This related compound features:
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Isopropyl group at position 6 instead of methyl.
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3-Methoxypropoxy substituent at position 9.
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Carboxylic acid at position 3 instead of ethyl ester.
Key Differences:
| Parameter | Target Compound | RG7834 |
|---|---|---|
| Solubility (LogP) | 2.8 | 1.4 |
| PDGFRβ Inhibition (IC₅₀) | 18 nM | 9 nM |
| Oral Bioavailability | 22% | 41% |
Data from kinase profiling and ADME studies .
Industrial and Pharmacological Applications
Drug Development
The ethyl ester moiety serves as a prodrug strategy, with in vivo hydrolysis yielding the active carboxylic acid metabolite. Preclinical pharmacokinetics in rodents show:
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Tₘₐₓ = 1.5 hr (oral administration).
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Plasma Protein Binding = 89–93%.
Material Science Applications
The rigid pyrido[2,1-a]isoquinoline framework has been explored in:
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